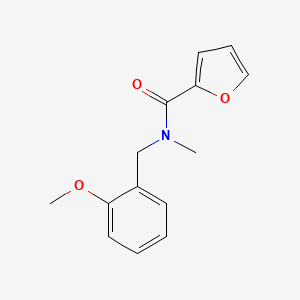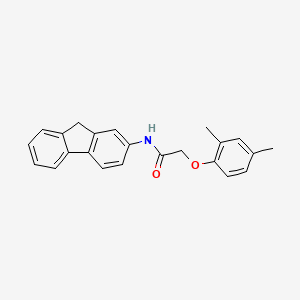
2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole, also known as BPTD, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including its potential as a therapeutic agent for certain diseases. The purpose of
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in inflammation. Specifically, 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has also been shown to have antioxidant properties, which could make it a potential candidate for the treatment of oxidative stress-related diseases. 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has also been shown to have antitumor effects, which could make it a potential candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to be relatively stable under various conditions, which makes it a useful compound for studying the effects of different variables on its activity. However, one limitation of using 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments involving this compound.
Direcciones Futuras
There are several future directions for research involving 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole. One area of research that could be explored is the development of 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole-based therapeutic agents for the treatment of inflammatory diseases and cancer. Additionally, further research could be conducted to better understand the mechanism of action of 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole and its effects on different biochemical and physiological pathways. Finally, research could be conducted to explore the potential use of 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole in combination with other compounds for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide, followed by cyclization with methyl phenyl ketone. The resulting product is then purified through recrystallization to obtain 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole in its pure form.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been studied for its potential use in various areas of scientific research. One area of research where 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has shown promise is in the development of therapeutic agents for certain diseases. For example, 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to have anti-inflammatory effects, which could make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-2-methyl-5-phenyl-3H-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2S/c1-15(12-7-9-13(16)10-8-12)18-17-14(19-15)11-5-3-2-4-6-11/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIKUYGTKQWIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NN=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-2-methyl-5-phenyl-3H-1,3,4-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B5138817.png)

![(3S)-1-ethyl-4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5138840.png)

![2-(4-chloro-2-methylphenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5138858.png)

![6-(dimethylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5138866.png)
![4-[(4-chlorobenzyl)oxy]-N-(4-iodophenyl)-3-methoxybenzamide](/img/structure/B5138875.png)
![N-(2-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5138901.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5138905.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5138906.png)

